

fluconazole comparative mortality fungal infection-related VLBW infants

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Compound Focus: Fluconazole

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Comparative Efficacy of Fluconazole Prophylaxis

The table below summarizes key mortality and infection outcomes from multiple studies and meta-analyses, comparing **fluconazole** prophylaxis against placebo or no treatment in VLBW infants.

Outcome Measure	Result with Fluconazole	Result with Control (Placebo/No Treatment)	Relative Risk (RR) or Effect Size [95% Confidence Interval]	Citations
Fungal Infection-Related Mortality	0.6% (2/347)	5.1% (12/234)	RR = 0.17 [0.05, 0.64]	[1]
Overall In-Hospital Mortality	15.7% (138/878)	22.7% (172/757)	RR = 0.75 [0.61, 0.91]	[1]
Incidence of Invasive Fungal Infection (IFI)	6.7% (56/835)	21.3% (151/707)	RR = 0.37 [0.21, 0.65]	[1]
Overall Mortality (Meta-Analysis)	---	---	RR = 0.77 [0.61, 0.97]	[2]

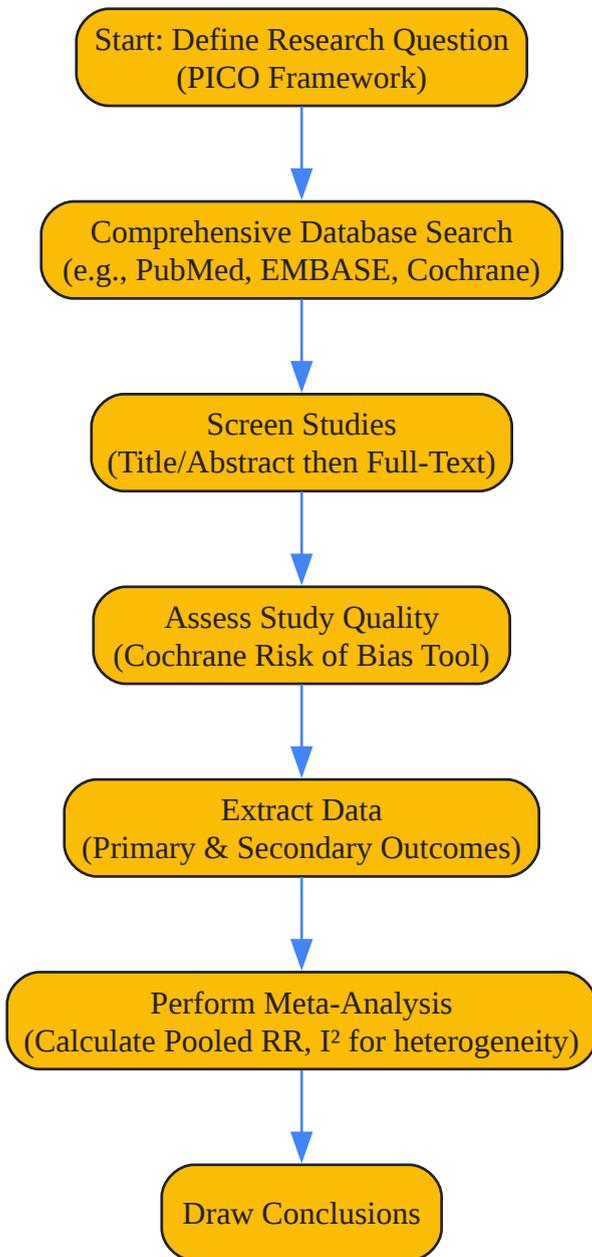
Outcome Measure	Result with Fluconazole	Result with Control (Placebo/No Treatment)	Relative Risk (RR) or Effect Size [95% Confidence Interval]	Citations
Incidence of IFI (Meta-Analysis)	---	---	RR = 0.39 [0.24, 0.64]	[2]

Detailed Experimental Protocols and Methodologies

The data in the previous section is derived from rigorous clinical research. Here are the detailed methodologies from key studies.

Systematic Review and Meta-Analysis Protocol

A 2023 meta-analysis in the *Italian Journal of Pediatrics* provides a high-level overview of the evidence synthesis process [1].



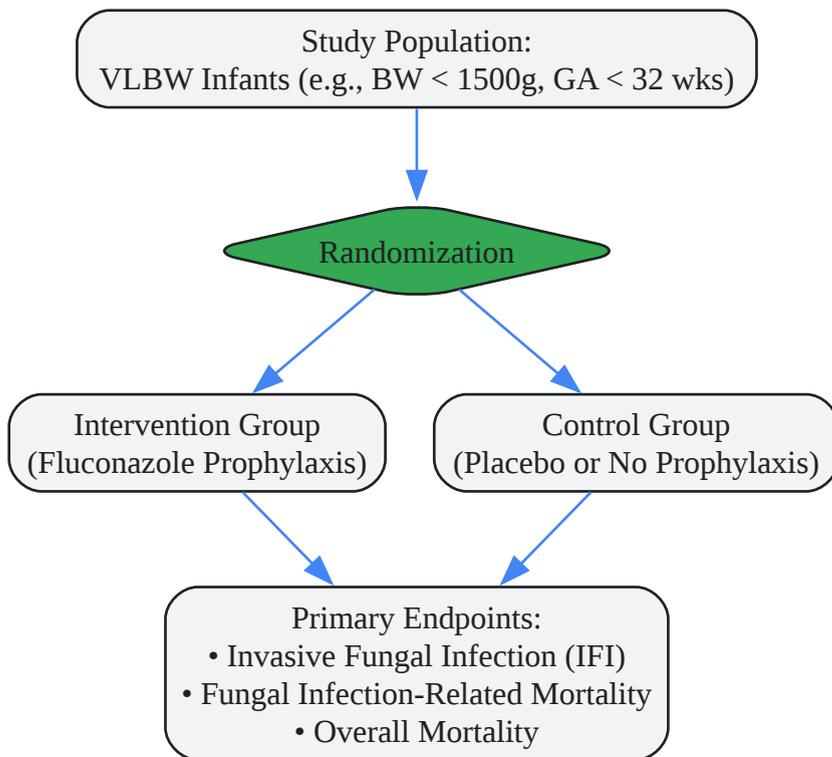
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- **Search Strategy:** Systematic searches were performed in databases like PubMed, MEDLINE, EMBASE, and the Cochrane Library using MeSH terms including "Premature Infant," "Very Low Birth Weight," "**fluconazole**," and "fungal infection" [1].
- **Inclusion/Exclusion Criteria:** Included studies were Randomized Controlled Trials (RCTs) involving VLBW infants (<1500 g) where the intervention was **fluconazole** prophylaxis. Reviews, non-RCTs, and studies using other antifungals were excluded [1].
- **Data Extraction & Analysis:** Two independent reviewers extracted data on incidence of IFI, mortality, fungal colonization, and adverse events. Meta-analysis was performed using Review

Manager 5.3 software, calculating pooled Relative Risks (RR) with 95% confidence intervals. Heterogeneity was assessed using the I^2 statistic [1].

Typical RCT Design for Prophylaxis

Individual RCTs included in the meta-analyses often follow a design similar to the one below, which evaluates the primary clinical endpoints [3] [4].



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- **Study Population:** VLBW infants (birth weight < 1500 g) and often extremely low gestational age (< 32 weeks) admitted to the Neonatal Intensive Care Unit (NICU). Infants with major congenital anomalies or baseline liver dysfunction are typically excluded [4].
- **Intervention Protocol:**
 - **Fluconazole Group:** Receives intravenous or oral **fluconazole**. Common regimens include **3 mg/kg or 6 mg/kg**, administered twice weekly or daily, starting within the first 72 hours of life and continuing for 4-6 weeks or until discharge from the NICU [2] [4].
 - **Control Group:** Receives a matching placebo or standard care without antifungal prophylaxis [1].
- **Outcome Measurement:** The diagnosis of IFI is confirmed by positive fungal culture from a normally sterile site (e.g., blood or cerebrospinal fluid). Mortality is tracked and classified as all-cause or

infection-related [1] [5].

Safety and Tolerability Profile

Fluconazole prophylaxis appears to have a favorable safety profile in VLBW infants, which is critical for its risk-benefit assessment.

- **Adverse Events:** Multiple meta-analyses and RCTs have concluded that prophylactic use of **fluconazole does not significantly increase** the incidence of common prematurity complications or adverse drug reactions compared to placebo. These complications include bronchopulmonary dysplasia (BPD), necrotizing enterocolitis (NEC), patent ductus arteriosus (PDA), retinopathy of prematurity (ROP), or abnormal liver function tests [2] [1].
- **Long-Term Neurodevelopmental Outcomes:** Invasive fungal infection itself is independently associated with a significantly higher risk of mortality and adverse neurodevelopmental outcomes, including significant neurodevelopmental impairment (sNDI) [5]. By effectively preventing these severe infections, **fluconazole** prophylaxis can indirectly contribute to improved long-term outcomes.

Dosing and Clinical Considerations

- **Dosing Variability:** The optimal dosing strategy is an area of ongoing research. Studies have used different regimens (e.g., 3 mg/kg vs. 6 mg/kg) and frequencies (daily, twice weekly). Pharmacokinetic studies show that clearance increases with gestational age and postnatal age, suggesting that fixed dosing may not be optimal for all infants [2] [6].
- **Comparison with Nystatin:** One RCT compared intravenous **fluconazole** with oral nystatin (a non-absorbable antifungal) and found them to be similarly effective in preventing systemic fungal infections in VLBW infants. The choice between systemic prophylaxis (**fluconazole**) and a non-absorbable agent (nystatin) may depend on local protocol and resistance patterns [4].

Context and Limitations

While the data is compelling, it's important to consider the context.

- **High-Risk Infants:** The most significant benefits are observed in environments with a high baseline incidence of fungal infection or in infants with additional risk factors, such as prolonged use of antibiotics, mechanical ventilation, central venous catheters, and parenteral nutrition [3].

- **Resistance Monitoring:** Although the included studies did not report significant fungal resistance in the short term, this remains a theoretical concern with widespread prophylactic use and should be monitored [2].

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References

1. The efficacy and safety of fluconazole in preventing invasive fungal ...
[ijponline.biomedcentral.com]
2. A meta-analysis of fluconazole for the prevention of invasive ... [pmc.ncbi.nlm.nih.gov]
3. and risk factors for invasive Mortality after the... fungal infections [pubmed.ncbi.nlm.nih.gov]
4. Comparing Fluconazole and Nystatin as Antifungal ... [omjournal.org]
5. Fungal infection and neurodevelopmental outcomes at 18– ... [frontiersin.org]
6. Fluconazole pharmacokinetics and safety in premature infants [pmc.ncbi.nlm.nih.gov]

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